molecular formula C6H12BrN5 B13077666 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13077666
M. Wt: 234.10 g/mol
InChI Key: RAMQWJDZMICTLZ-UHFFFAOYSA-N
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Description

5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromo group and a dimethylaminoethyl side chain

Properties

Molecular Formula

C6H12BrN5

Molecular Weight

234.10 g/mol

IUPAC Name

5-bromo-1-[2-(dimethylamino)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H12BrN5/c1-11(2)3-4-12-5(7)9-6(8)10-12/h3-4H2,1-2H3,(H2,8,10)

InChI Key

RAMQWJDZMICTLZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=NC(=N1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the triazole ring with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a different substituent.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substituted Triazoles: Various substituted triazoles can be formed depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Triazoles: Products with altered oxidation states of the triazole ring.

    Coupled Products: New compounds with different substituents replacing the bromo group.

Scientific Research Applications

5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Biological Studies: The compound can be used to study the interactions of triazole derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms involving triazole-containing molecules.

    Material Science: The compound can be incorporated into polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which is useful in anticancer research.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity compared to other bromo-substituted compounds

Biological Activity

5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a bromine atom at the 5-position and a dimethylaminoethyl substituent at the 1-position of the triazole ring, which enhances its solubility and potential pharmacological effects.

  • Molecular Formula : C₇H₁₄BrN₄
  • Molecular Weight : Approximately 234.10 g/mol

The compound's structure includes a five-membered ring containing three nitrogen atoms and two carbon atoms, typical of triazole structures. The presence of the bromine atom and the dimethylamino group plays a significant role in its reactivity and biological activity.

Triazole compounds, including this compound, are known to exhibit antifungal , antibacterial , and anticancer properties. They achieve this by inhibiting specific enzymes and disrupting cellular processes. The dimethylamino group enhances solubility and bioavailability, contributing to the compound's pharmacological effects.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. They inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. Preliminary studies suggest that this compound may exhibit similar antifungal activity, potentially making it useful in treating fungal infections.

Antibacterial Activity

Research indicates that triazole derivatives can also possess antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

Emerging studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Anticancer Activity : A study reported that certain triazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicated promising anticancer potential .
  • Antifungal Efficacy : In vitro assays demonstrated that triazole derivatives could effectively inhibit fungal strains resistant to conventional treatments. This suggests a potential role for this compound in developing new antifungal agents .
  • Antibacterial Properties : Research found that triazole derivatives showed activity against various pathogenic bacteria, indicating their potential as broad-spectrum antibacterial agents .

Comparison with Other Triazole Derivatives

The following table summarizes some structural comparisons with related compounds:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amineChlorine instead of brominePotentially different biological activity due to halogen variation
5-Bromo-1-[3-(dimethylamino)propyl]-1H-1,2,4-triazol-3-amineLonger alkyl chainMay exhibit different solubility and permeability properties
4-tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-aminesThiazole ring additionBroader spectrum of biological activity due to thiazole integration

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